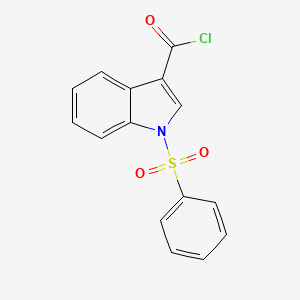
N-(2,6-Dichloro-3-methyl-phenyl)-2-(3,4-dimethylphenyl)sulfanyl-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,6-Dichloro-3-methylphenyl)-2-[(3,4-dimethylphenyl)sulfanyl]acetamide, commonly referred to as DCMSA, is a chemical compound that has been studied for its potential applications in scientific research. DCMSA is a versatile compound, as it can be used in a variety of applications, ranging from synthesis methods to biochemical and physiological effects.
Scientific Research Applications
Vibrational Spectroscopic Analysis
The antiviral molecule N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl] acetamide, a compound with similar structural features, was characterized for its vibrational signatures using Raman and Fourier transform infrared spectroscopy. The study utilized density functional theory to explore the geometric equilibrium, intra-molecular hydrogen bond, and harmonic vibrational wavenumbers, revealing insights into the molecule's stability and intermolecular interactions. This approach demonstrates the application of vibrational spectroscopy in understanding the structural dynamics and interactions of complex molecules (Jenepha Mary et al., 2022).
Synthesis and Characterization of Derivatives
Research on the synthesis and characterization of various sulfanilamide derivatives, including N -[4-(phenylsulfamoyl)phenyl]acetamide and others, involved comprehensive spectral analysis and crystal structure determination. These studies not only provide insights into the molecular conformation and hydrogen bond network properties of the derivatives but also evaluate their thermal properties and antimicrobial activities, showcasing the chemical versatility and potential therapeutic applications of such compounds (Lahtinen et al., 2014).
Comparative Metabolism Studies
A comparative study of the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes sheds light on the metabolic pathways and the potential toxicological implications of these compounds. Such research is crucial for understanding the environmental and health impacts of widely used herbicides (Coleman et al., 2000).
Enzyme Inhibition Analysis
The inhibition activity against viruses demonstrated by the molecule N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl] acetamide, as analyzed through in-silico docking, highlights the compound's potential as an antiviral agent. This study emphasizes the significance of enzyme inhibition analysis in identifying new therapeutic agents (Jenepha Mary et al., 2022).
Antibacterial and Antifungal Activities
The investigation of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides for their antibacterial and antifungal activities reveals the potential of these compounds in treating various bacterial and fungal infections. This research underscores the importance of synthesizing and evaluating new compounds for their biological activities, which is fundamental for the development of new antimicrobial agents (Siddiqui et al., 2014).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2,6-Dichloro-3-methylphenyl)-2-[(3,4-dimethylphenyl)sulfanyl]acetamide involves the reaction of 2,6-dichloro-3-methylbenzoic acid with thionyl chloride to form 2,6-dichloro-3-methylbenzoyl chloride. This intermediate is then reacted with 3,4-dimethylthiophenol in the presence of a base to form the desired product, N-(2,6-Dichloro-3-methylphenyl)-2-[(3,4-dimethylphenyl)sulfanyl]acetamide.", "Starting Materials": [ "2,6-dichloro-3-methylbenzoic acid", "thionyl chloride", "3,4-dimethylthiophenol", "base" ], "Reaction": [ "Step 1: 2,6-dichloro-3-methylbenzoic acid is reacted with thionyl chloride to form 2,6-dichloro-3-methylbenzoyl chloride.", "Step 2: 2,6-dichloro-3-methylbenzoyl chloride is reacted with 3,4-dimethylthiophenol in the presence of a base to form N-(2,6-Dichloro-3-methylphenyl)-2-[(3,4-dimethylphenyl)sulfanyl]acetamide." ] } | |
CAS RN |
5522-92-9 |
Molecular Formula |
C17H17Cl2NOS |
Molecular Weight |
354.3 g/mol |
IUPAC Name |
N-(2,6-dichloro-3-methylphenyl)-2-(3,4-dimethylphenyl)sulfanylacetamide |
InChI |
InChI=1S/C17H17Cl2NOS/c1-10-4-6-13(8-12(10)3)22-9-15(21)20-17-14(18)7-5-11(2)16(17)19/h4-8H,9H2,1-3H3,(H,20,21) |
InChI Key |
CBBMJJUUAKZMGT-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)SCC(=O)NC2=C(C=CC(=C2Cl)C)Cl)C |
Canonical SMILES |
CC1=C(C=C(C=C1)SCC(=O)NC2=C(C=CC(=C2Cl)C)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



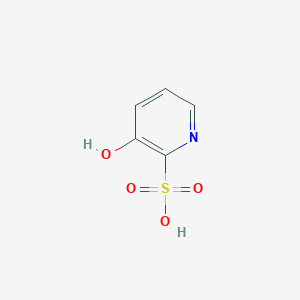

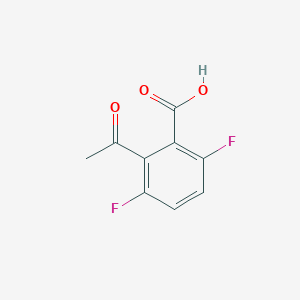
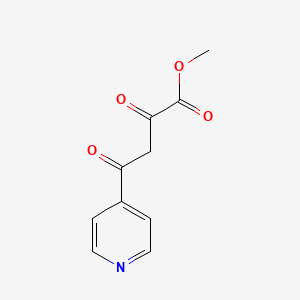
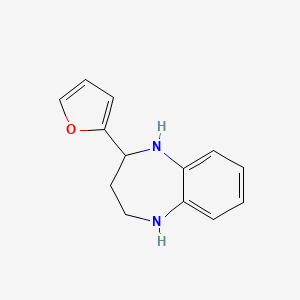
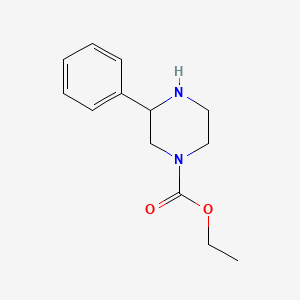
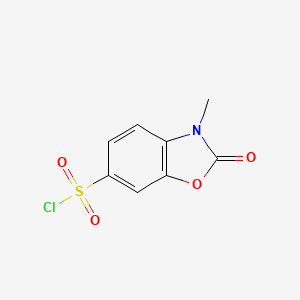

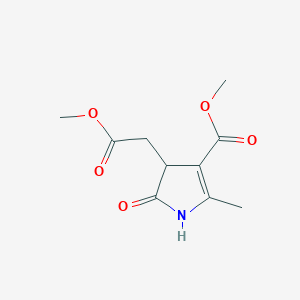
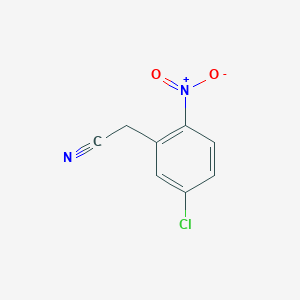

![5-[1-Methyl-3-(trifluoromethyl)-1h-pyrazol-5-yl]thiophene-2-sulfonyl chloride](/img/structure/B1597567.png)
![[5-(2-Methyl-1,3-Thiazol-4-Yl)-3-Isoxazolyl]Methanol](/img/structure/B1597568.png)
